molecular formula C21H18Cl2N2O4S B4960088 N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide

N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide

Cat. No. B4960088
M. Wt: 465.3 g/mol
InChI Key: AJKWZKKVVIPOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide is a chemical compound used in scientific research. It is also known as DAS181, and it has been studied for its potential use as an antiviral drug.

Mechanism of Action

The mechanism of action of N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide involves binding to the sialic acid receptors on the cell surface. This prevents the virus from entering the cell and replicating. The compound has been shown to have broad-spectrum antiviral activity against influenza virus, parainfluenza virus, and human metapneumovirus.
Biochemical and Physiological Effects:
N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide has been shown to have low toxicity in cell culture and animal studies. It has also been shown to have low immunogenicity, which is important for its potential use as an antiviral drug.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide is its broad-spectrum antiviral activity. This makes it a promising candidate for the development of new antiviral drugs. One limitation is that more research is needed to determine its safety and efficacy in humans.

Future Directions

For research include studying its antiviral activity against other viruses, optimizing its mechanism of action, and developing it into a new antiviral drug.

Synthesis Methods

The synthesis of N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide involves several steps. It starts with the reaction of 2,4-dichlorobenzyl chloride with sodium thiomalate to form 2,4-dichlorobenzylthiomalic acid. The acid is then reacted with 4-methoxyaniline to form the corresponding amide. The amide is then reacted with furan-2-carboxylic acid to form N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide.

Scientific Research Applications

N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide has been studied for its potential use as an antiviral drug. It has been shown to inhibit the entry of influenza virus into cells by binding to the sialic acid receptors on the cell surface. It has also been shown to inhibit the entry of parainfluenza virus and human metapneumovirus into cells.

properties

IUPAC Name

N-[2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-28-15-6-7-17(25-21(27)19-3-2-8-29-19)18(10-15)24-20(26)12-30-11-13-4-5-14(22)9-16(13)23/h2-10H,11-12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKWZKKVVIPOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4-methoxyphenyl]furan-2-carboxamide

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